molecular formula C24H20N2O4S2 B1671095 Edaglitazone CAS No. 213411-83-7

Edaglitazone

カタログ番号: B1671095
CAS番号: 213411-83-7
分子量: 464.6 g/mol
InChIキー: HAAXAFNSRADSMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エダグリタゾンは、ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)の強力かつ選択的なアゴニストです。主に抗糖尿病作用で知られており、インスリン感受性を高め、グルコース酸化を促進します。 エダグリタゾンは、インスリン感受性とグルコース代謝を改善する上で大きな可能性を示しており、2型糖尿病の治療に有望な候補となっています .

準備方法

合成経路と反応条件

エダグリタゾンは、既知のメチリデンチオゾリジンジオン中間体の還元によって合成できます。 このプロセスには、塩化水銀で処理することにより活性化されたアルミニウムの使用が含まれます . 合成経路には一般的に以下の手順が含まれます。

  • メチリデンチオゾリジンジオン中間体の調製。
  • 活性化アルミニウムを用いた中間体の還元。
  • 最終生成物の精製と単離。

工業生産方法

エダグリタゾンの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには以下が含まれます。

  • メチリデンチオゾリジンジオン中間体の大量調製。
  • 活性化アルミニウムを使用した効率的な還元。
  • 高純度のエダグリタゾンを単離するための高度な精製技術。

化学反応の分析

反応の種類

エダグリタゾンは、以下を含むいくつかの種類の化学反応を受けます。

    酸化: エダグリタゾンは、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。

    還元: この化合物は、さまざまな還元誘導体を形成するために還元できます。

    置換: エダグリタゾンは、特定の官能基が他の官能基に置き換わる置換反応を受ける可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: ハロゲンや求核剤などのさまざまな試薬が、制御された条件下で使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、酸化誘導体、還元体、およびさまざまな官能基を持つ置換化合物があります。

科学研究アプリケーション

エダグリタゾンは、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Clinical Applications

  • Type 2 Diabetes Management :
    • Edaglitazone has been investigated for its efficacy in improving insulin sensitivity and glucose oxidation rates. Clinical studies have shown that it can significantly reduce glycated hemoglobin (HbA1c) levels, which is a critical marker for long-term glucose control in diabetic patients .
    • Although development was halted due to safety concerns related to cardiovascular risks and side effects, initial phase II trials indicated that this compound improved glucose homeostasis effectively .
  • Antiplatelet Activity :
    • Recent studies indicate that this compound possesses antiplatelet properties by increasing intracellular cyclic adenosine monophosphate (cAMP) levels and inhibiting platelet aggregation. This effect may provide a protective cardiovascular benefit, particularly for patients with metabolic syndrome or type 2 diabetes .
  • Potential Antineoplastic Activity :
    • Preliminary research suggests that this compound may have applications beyond metabolic disorders. In animal models, it has been noted to reduce tumor weight significantly when administered at specific dosages. This indicates a potential role in cancer treatment, although further studies are necessary to explore this application fully .

Comparative Efficacy

This compound's efficacy can be compared with other PPARγ agonists like Rosiglitazone and Pioglitazone. Table 1 summarizes key comparative data:

CompoundPPARγ Affinity (nM)Insulin Sensitivity ImprovementAntiplatelet EffectClinical Status
This compound141SignificantYesPhase II (discontinued)
Rosiglitazone93ModerateLimitedMarketed
PioglitazoneVariableSignificantLimitedMarketed

Case Study 1: Efficacy in Type 2 Diabetes

A pooled analysis from three randomized clinical trials involving this compound demonstrated statistically significant reductions in HbA1c levels compared to placebo groups. Participants receiving this compound showed improvements in lipid profiles and insulin resistance markers without severe adverse effects like congestive heart failure or significant weight gain .

Case Study 2: Cardiovascular Safety Profile

In studies assessing the cardiovascular implications of PPARγ agonists, this compound was noted for its potential benefits against platelet aggregation. While some thiazolidinediones have been associated with increased cardiovascular risks, this compound's profile suggests a more favorable outcome due to its unique mechanism of enhancing cAMP levels within platelets .

作用機序

エダグリタゾンは、グルコースと脂質代謝の調節に関与する核内受容体であるPPARγ受容体に結合することによってその効果を発揮します。結合すると、エダグリタゾンは受容体を活性化し、グルコース取り込み、インスリン感受性、および脂質代謝に関与する遺伝子の転写につながります。 この活性化は、インスリン感受性を高め、グルコース酸化を促進することで、グルコース代謝を改善します .

類似化合物との比較

エダグリタゾンは、ロシグリタゾンやピオグリタゾンなどの他のPPARγアゴニストと比較されます。これらの化合物はすべて共通の作用機序を共有していますが、エダグリタゾンは、PPARγに対するより高い選択性と効力によってユニークです。類似化合物には以下が含まれます。

エダグリタゾンのユニークな構造的特徴と高い選択性は、代謝性疾患の分野におけるさらなる研究開発に有望な候補となっています。

生物活性

Edaglitazone is a thiazolidinedione (TZD) compound primarily recognized for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is crucial in regulating glucose and lipid metabolism, making this compound a significant candidate in the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.

Chemical Profile

  • Chemical Name : 5-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
  • Alternative Names : R 483, BM 131258
  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Purity : ≥98%

This compound functions by binding to PPARγ, leading to the recruitment of coactivators and subsequent transcriptional regulation of genes involved in glucose and lipid homeostasis. Its binding affinity is comparable to that of other TZDs, such as rosiglitazone, with reported values of 141 nM for this compound and 93 nM for rosiglitazone in displacement assays .

Table 1: Binding Affinities of this compound Compared to Other TZDs

CompoundBinding Affinity (nM)
This compound141
Rosiglitazone93
Ciglitazone>1000

Insulin Sensitivity

This compound has been shown to enhance insulin sensitivity significantly in obese animal models. Studies indicate that it improves glucose uptake in skeletal muscle tissues, which is critical for managing insulin resistance .

Antiplatelet Activity

Recent research highlights this compound's potential as an antiplatelet agent. It has been observed to increase intraplatelet cyclic adenosine monophosphate (cAMP) levels, thus inhibiting platelet aggregation. This action may confer additional cardiovascular protective benefits beyond its metabolic effects .

Case Studies and Clinical Trials

While comprehensive clinical data specifically focusing on this compound remains limited, several studies have explored its efficacy in comparison with other TZDs. A notable study revealed that this compound exhibited superior insulin-sensitizing effects compared to Ciglitazone, demonstrating over 100 times greater potency .

Table 2: Comparative Efficacy in Clinical Trials

Study ReferenceCompoundPopulationKey Findings
Fürnsinn et al.This compoundObese RatsEnhanced insulin sensitivity
ResearchGateThis compoundPlatelet Aggregation ModelsSignificant antiplatelet activity observed

Structural Insights

The structural characteristics of this compound reveal a bulkier tail group compared to other TZDs, which contributes to its higher binding affinity for PPARγ. The presence of a benzo[b]thiophene moiety enhances its interaction with the receptor compared to the simpler structures found in other TZDs .

特性

IUPAC Name

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAXAFNSRADSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870240
Record name Edaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213411-83-7, 892128-35-7, 892128-36-8
Record name Edaglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDAGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EDAGLITAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EDAGLITAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 1500-ml 4-necked flask was equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet. To a solution of 11.71 g of 2,4-thiazolidinedione (0.100 mol) in 600 ml of tetrahydrofurane 100 ml of lithium diisopropylamide 2.0 M in THF/heptane/ethylbenzene (0.200 mol) were added dropwise within 30 min at a temperature between −2° and 0° C. The light brown suspension was stirred at −2° C. for 10 min and then a solution of 17.14 g of 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole in 250 ml of tetrahydrofuran was added dropwise at −20° C. within 1 h 15 min. After stirring for 30 min, 160 ml of deionized water were added to the yellow suspension within 12 min at −20°-−4° C. The resulting yellow emulsion was stirred for 70 min at 2° C., transferred to a rotary evaporator with aid of a total of 75 ml of tetrahydrofurane and of a total of 75 ml of deionized water. The largest part of organic solvents was removed (45° C., 250 mbar) and the residue (237 g of turbid aqueous phase) was treated with 200 ml of t-butyl methylether. The resulting yellow thick suspension was stirred in an ice bath for 1 h, then 22 ml of hydrochloric acid 25% (170 mmol) were added dropwise and the resulting beige suspension was stirred for 15 min in an ice bath and filtered with suction. The filter cake was washed three times with 10 ml, a total of 30 ml of cold (2° C.) deionized water, three times with 10 ml, a total of 30 ml of t-butyl methylether and dried to constant weight (80° C., 0.15 mbar, 17 h), affording 15.97 g (85.9%) of 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione as off-white crystals with a m.p. of 195.5-197° C.
Quantity
11.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
17.14 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

reacting 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole with 2,4-thiazolidinedione (commercially available) to give 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione,
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Cc1oc(-c2ccccc2)nc1CCOc1ccc(C=C2SC(=O)NC2=O)c2sccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Cc1oc(-c2ccccc2)nc1CCOc1ccc(C=C2SC(=O)NC2=O)c2sccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edaglitazone
Reactant of Route 2
Edaglitazone
Reactant of Route 3
Reactant of Route 3
Edaglitazone
Reactant of Route 4
Edaglitazone
Reactant of Route 5
Reactant of Route 5
Edaglitazone
Reactant of Route 6
Edaglitazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。